molecular formula C21H20ClN7 B4464597 2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4464597
M. Wt: 405.9 g/mol
InChI Key: IKLQSMMGNKTHCY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane. This reaction leads to the formation of triazolopyrimidine derivatives, which can undergo further rearrangement to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyridines, which can be adapted for the production of triazolopyrimidines .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.

    Substitution: It can participate in substitution reactions, particularly at the pyrimidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Iodobenzene diacetate in dichloromethane.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases and receptors involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyrimidines. Its combination of a chlorophenyl group and a piperidino-pyrimidinyl moiety contributes to its potential as a versatile pharmacophore in drug development.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7/c1-14-17(18-9-10-23-20(25-18)28-11-3-2-4-12-28)13-24-21-26-19(27-29(14)21)15-5-7-16(22)8-6-15/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLQSMMGNKTHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

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